2-Chloro-6-methylnicotinaldehyde

Description

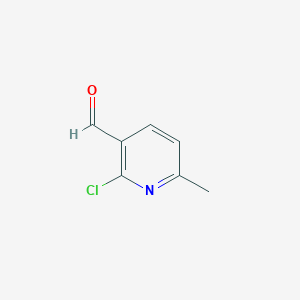

2-Chloro-6-methylnicotinaldehyde (CAS: 91591-69-4) is a heterocyclic aldehyde with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol . It features a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 6, and an aldehyde functional group at position 3. This compound is synthesized via automated flash column chromatography, yielding a colorless solid with a 67% efficiency . Key physicochemical properties include:

- LogP: 1.855 (indicating moderate lipophilicity)

- Boiling point: 252.3 ± 35.0 °C

- Solubility: 2.8 g/L in water at 25 °C

- Density: 1.269 g/cm³ at 20 °C .

Its aldehyde group makes it a versatile intermediate in organic synthesis, particularly for constructing agrochemicals (e.g., sulfonylurea herbicides) and pharmaceuticals .

Properties

IUPAC Name |

2-chloro-6-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDBLLSINHOGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551193 | |

| Record name | 2-Chloro-6-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91591-69-4 | |

| Record name | 2-Chloro-6-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylnicotinaldehyde typically involves the chlorination of 6-methylnicotinaldehyde. One common method is the nucleophilic aromatic substitution reaction, where a chlorine atom is introduced into the aromatic ring . The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, under anhydrous conditions and inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: 2-Chloro-6-methylnicotinic acid.

Reduction: 2-Chloro-6-methylnicotinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-methylnicotinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylnicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Chloro-6-methylnicotinaldehyde and Analogous Compounds

Functional Group Influence on Properties and Reactivity

Aldehyde vs. Carboxylic Acid :

The aldehyde group in this compound enhances its electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents or amines). In contrast, 2-chloro-6-methylnicotinic acid’s carboxylic acid group increases polarity and hydrogen-bonding capacity, favoring solubility in polar solvents and applications in coordination chemistry .Aldehyde vs. Ester :

Esters (e.g., ethyl 2-chloro-6-methoxynicotinate) exhibit lower reactivity toward nucleophiles compared to aldehydes. The electron-withdrawing ester group (-COOEt) deactivates the pyridine ring, directing electrophilic substitutions to specific positions .Substituent Effects :

- Chlorine : Enhances electrophilic substitution resistance and directs meta-substitution.

- Methyl : Electron-donating effect increases ring basicity.

- Fluorine (in 2-chloro-3-fluoro-6-methylpyridine): High electronegativity alters electronic density, impacting regioselectivity in reactions .

Biological Activity

2-Chloro-6-methylnicotinaldehyde (C_8H_8ClN_1O) is a compound derived from nicotinic aldehyde, notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

- Molecular Formula : C_8H_8ClN

- Molecular Weight : Approximately 155.60 g/mol

- Structure : The compound features a pyridine ring with a chlorine substituent at the 2-position and a formyl group at the 6-position.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can affect metabolic pathways crucial for cellular function.

- Receptor Interaction : It may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal signaling pathways.

Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt microbial cell membranes or interfere with their metabolic processes.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, possibly through the modulation of cytokine production or inhibition of inflammatory pathways .

- Cytotoxicity in Cancer Cells : The compound has been investigated for its cytotoxic effects on different cancer cell lines, including breast and prostate cancer cells. It appears to induce apoptosis, which may be mediated by oxidative stress or disruption of cellular signaling pathways .

Case Studies

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results indicated a dose-dependent increase in cytotoxicity, with significant induction of apoptosis observed at higher concentrations .

- Antimicrobial Activity Assessment : Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed that it effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections.

Biochemical Interactions

The compound interacts with several biochemical pathways:

- Cytochrome P450 Interaction : It has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs.

- Signal Transduction Modulation : By influencing kinases and phosphatases, this compound can modulate key signaling pathways involved in cell proliferation and survival .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.